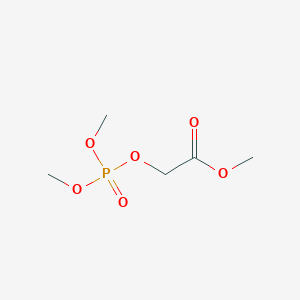
4-butoxybenzoate de méthyle
Vue d'ensemble
Description
Methyl 4-butoxybenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a butoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Applications De Recherche Scientifique
Methyl 4-butoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme activity.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is used in the manufacture of fragrances, flavorings, and as a plasticizer in polymer production
Mécanisme D'action
Target of Action
Methyl 4-butoxybenzoate is a chemical compound that has been used in various industries, including as a spice intermediate . .
Mode of Action
It is known that benzoate compounds can undergo reactions at the benzylic position, involving processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzoate compounds are known to participate in various chemical reactions, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
The compound’s chemical structure, which includes an ester and an aromatic ether, suggests it may interact with various molecular and cellular components .
Action Environment
Environmental factors can significantly impact the action of chemical compounds .
Analyse Biochimique
Biochemical Properties
Methyl 4-butoxybenzoate plays a significant role in biochemical reactions, particularly in the synthesis of organic flavors and fragrances. It interacts with various enzymes and proteins, facilitating the formation of complex aromatic compounds. For instance, it can undergo esterification reactions catalyzed by esterases, leading to the production of different esters. Additionally, methyl 4-butoxybenzoate can participate in oxidation-reduction reactions, interacting with oxidoreductases to form corresponding alcohols or acids .
Cellular Effects
Methyl 4-butoxybenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. In particular, methyl 4-butoxybenzoate can modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), leading to changes in the expression of antioxidant enzymes like glutathione peroxidase and superoxide dismutase .
Molecular Mechanism
At the molecular level, methyl 4-butoxybenzoate exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, methyl 4-butoxybenzoate can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can activate signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-butoxybenzoate can change over time due to its stability and degradation. Studies have shown that methyl 4-butoxybenzoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to methyl 4-butoxybenzoate has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of methyl 4-butoxybenzoate vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that high doses of methyl 4-butoxybenzoate can cause liver and kidney damage, as well as alterations in blood biochemistry parameters. Threshold effects have been observed, indicating that there is a specific dosage range within which methyl 4-butoxybenzoate exerts its biological effects without causing significant toxicity .
Metabolic Pathways
Methyl 4-butoxybenzoate is involved in various metabolic pathways, including those related to its synthesis and degradation. It can be metabolized by enzymes such as esterases and oxidoreductases, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites in the body .
Transport and Distribution
Within cells and tissues, methyl 4-butoxybenzoate is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, methyl 4-butoxybenzoate can accumulate in specific compartments or organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of methyl 4-butoxybenzoate can affect its activity and function. It has been observed to localize in the cytosol, where it can interact with cytosolic enzymes and proteins. Additionally, methyl 4-butoxybenzoate can be targeted to specific organelles such as the endoplasmic reticulum or mitochondria, where it can participate in localized biochemical reactions. Post-translational modifications and targeting signals can direct methyl 4-butoxybenzoate to these specific compartments, influencing its overall function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-butoxybenzoate can be synthesized through the alkylation of methyl 4-hydroxybenzoate with an alkyl bromide in methanol or ethanol under reflux conditions. The reaction typically takes 3 to 4 hours, after which the product is precipitated by pouring the reaction mixture into ice-cold water .
Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-butoxybenzoate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-butoxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butoxybenzoic acid.
Reduction: Reduction reactions can convert it to 4-butoxybenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products:
Oxidation: 4-butoxybenzoic acid.
Reduction: 4-butoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Methyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a butoxy group.
Ethyl 4-butoxybenzoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness: Methyl 4-butoxybenzoate is unique due to its specific combination of a methyl ester and a butoxy group, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Propriétés
IUPAC Name |
methyl 4-butoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHCYTHGLBCWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401012 | |
| Record name | methyl 4-butoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4906-25-6 | |
| Record name | Benzoic acid, 4-butoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4906-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-butoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-butoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)



![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)
![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)



